Ethyl 2-amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoate
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Overview
Description
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate typically involves the reaction of ethyl 2-amino-2-methylpentanoate with a pyrazole derivative. One common method is the condensation reaction between ethyl 2-amino-2-methylpentanoate and 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and share some chemical properties with ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate.
Pyrazole derivatives: Other pyrazole derivatives with different substituents can exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and ester groups, along with the pyrazole ring, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-5-pyrazol-1-ylpentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-16-10(15)11(2,12)6-4-8-14-9-5-7-13-14/h5,7,9H,3-4,6,8,12H2,1-2H3 |
InChI Key |
CFGBIMWATQUGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCN1C=CC=N1)N |
Origin of Product |
United States |
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